Disiamylborane is an organoborane compound with the molecular formula and a molecular weight of 153.09 g/mol. It appears as a colorless waxy solid and is soluble in solvents such as tetrahydrofuran, ether, and diglyme . The name "disiamylborane" reflects its structure as a dialkylborane derived from 2-methyl-2-butene, making it sterically hindered and useful for selective hydroboration reactions .
Disiamylborane is primarily utilized in hydroboration-oxidation reactions. It adds to terminal alkynes in an anti-Markovnikov manner, where the boron atom acts as the electrophile. This reaction results in the formation of boron-substituted alkenes that resist further addition due to steric hindrance . The typical reaction pathway involves:
Additionally, disiamylborane can react with various aldehydes and ketones to produce unsaturated alcohols through a mechanism involving allylic rearrangement.
Disiamylborane is synthesized by reacting diborane with 2-methyl-2-butene in ethereal solvents at low temperatures (around 0°C). The steric hindrance from the branched alkene limits the reaction to form secondary boranes without further additions . This method capitalizes on the unique structural properties of both reagents to yield a highly selective hydroboration agent.
The primary applications of disiamylborane include:
Disiamylborane has been studied for its interactions with various organic substrates. Its ability to selectively react with terminal alkenes over internal ones makes it valuable for regioselective syntheses . Additionally, it has shown efficacy in reducing specific functional groups in complex organic molecules, highlighting its versatility as a reagent in organic chemistry.
Disiamylborane shares similarities with other dialkylboranes but is distinguished by its steric hindrance and selectivity. Here are some comparable compounds:
Compound Name | Structure Type | Unique Features |
---|---|---|
9-Borabicyclo[3.3.1]nonane | Dialkylborane | Known for its use in hydroboration with high efficiency |
Tri-n-butylborane | Dialkylborane | Less sterically hindered; broader reactivity profile |
Diethylborane | Dialkylborane | More reactive due to lower steric hindrance |
Disiamylborane's unique steric properties allow it to selectively react under conditions where other boranes may not perform as effectively, making it particularly useful for specific synthetic pathways that require precision.